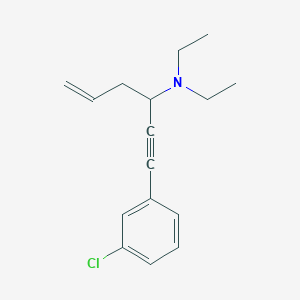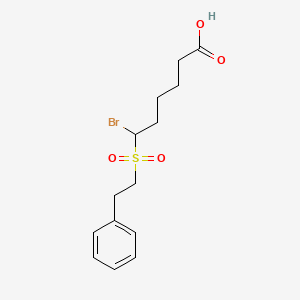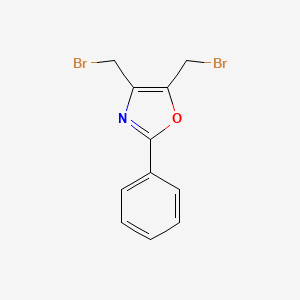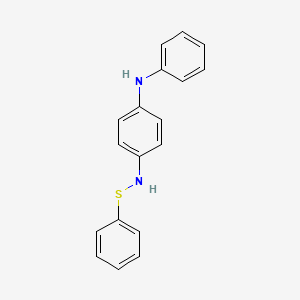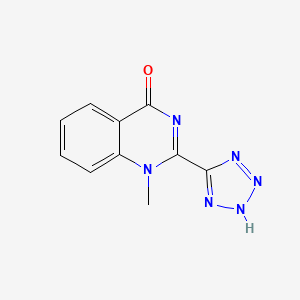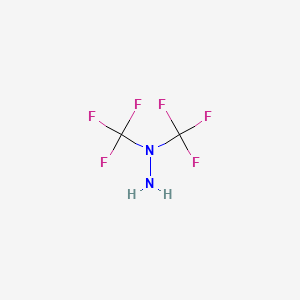
1,1-Bis(trifluoromethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trifluoromethyl)hydrazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(trifluoromethyl)hydrazine can be synthesized through the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate or a solution of bis(trifluoromethyl) carbamic acid azide in the presence of water . The reaction involves the formation of the hydrazine compound through the interaction with perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .
Industrial Production Methods
The industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature and pressure, to ensure the efficient and safe production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(trifluoromethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine moiety, leading to the formation of different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethylated ketones or aldehydes, while substitution reactions can yield a variety of trifluoromethylated derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(trifluoromethyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-bis(trifluoromethyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoromethylhydrazine: Contains one trifluoromethyl group and exhibits different reactivity and properties.
Hexafluoroacetone: Contains two trifluoromethyl groups attached to a carbonyl group, showing different chemical behavior.
Uniqueness
1,1-Bis(trifluoromethyl)hydrazine is unique due to the presence of two trifluoromethyl groups attached to a hydrazine moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
90177-75-6 |
|---|---|
Fórmula molecular |
C2H2F6N2 |
Peso molecular |
168.04 g/mol |
Nombre IUPAC |
1,1-bis(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C2H2F6N2/c3-1(4,5)10(9)2(6,7)8/h9H2 |
Clave InChI |
VHXLZPCHCAJYJO-UHFFFAOYSA-N |
SMILES canónico |
C(N(C(F)(F)F)N)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
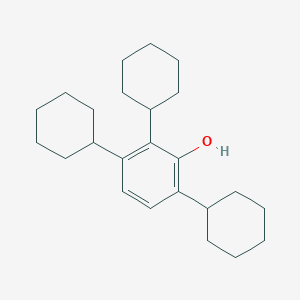
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

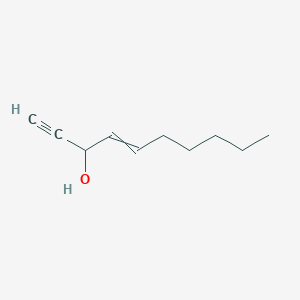
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)
